molecular formula C25H22N2O4S B2727373 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1116074-05-5

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2727373
CAS No.: 1116074-05-5
M. Wt: 446.52
InChI Key: CHXIFQHYOIKTOM-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This can be achieved by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the piperidine ring: This step may involve a nucleophilic substitution reaction where the piperidine ring is introduced.

    Final coupling: The final step involves coupling the intermediate with 3-chloro-4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
  • **this compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-18-11-13-19(14-12-18)16-26-24(28)17-27-22-10-6-5-7-20(22)15-23(25(27)29)32(30,31)21-8-3-2-4-9-21/h2-15H,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXIFQHYOIKTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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